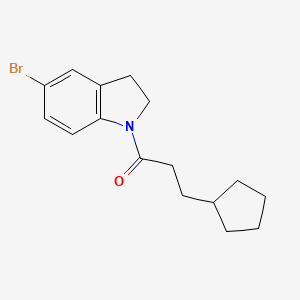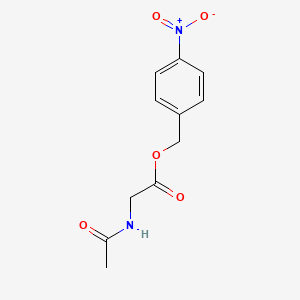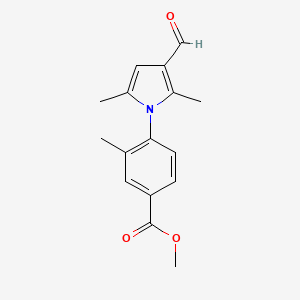![molecular formula C15H13FN2O B5815631 2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)
2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine” is a fluorinated pyridine derivative . Fluorinated pyridines have been gaining attention due to their interesting and unusual physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Synthesis Analysis
The synthesis of fluorinated pyridines, including “2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine”, involves multistep reactions . One common method involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to obtain different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives. These intermediates are then condensed with different 2-aminopyridines to give the final compounds .
Molecular Structure Analysis
The molecular structure of “2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine” can be found on various chemical databases . It has a molecular formula of C15H13FN2O and an average mass of 256.275 Da .
Wissenschaftliche Forschungsanwendungen
Fluorinated Building Blocks in Organic Synthesis
Fluorinated compounds play a crucial role in synthetic chemistry. FMIP, with its fluorine substituents, serves as a valuable building block for:
- Aromatic Substitution Reactions : FMIP derivatives participate in Suzuki–Miyaura coupling reactions, forming carbon–carbon bonds. These reactions are widely applied in organic synthesis .
Imaging Agents and PET Radiotracers
FMIP derivatives have potential as imaging agents for positron emission tomography (PET). For instance:
- Metabotropic Glutamate Receptor Imaging : Researchers explore FMIP-based PET radiotracers to study metabotropic glutamate receptors in neuropsychiatric disorders .
Herbicidal Activity
Certain FMIP derivatives have been investigated for their herbicidal properties . These compounds could contribute to sustainable agriculture.
Catalysis and Ligands
FMIP derivatives can act as ligands in catalytic processes:
Zukünftige Richtungen
The future directions for “2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. There is also potential for these compounds to be used in the development of new pharmaceuticals and agrochemicals .
Wirkmechanismus
Target of Action
Similar compounds have been reported to targetmetabotropic glutamate receptor 2 (mGluR2) , which plays a crucial role in various neuropsychiatric disorders and conditions .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a common mechanism for compounds with similar structures . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is commonly associated with similar compounds, involves the formation of carbon-carbon bonds . This process could potentially affect various biochemical pathways by altering the structure of key biomolecules.
Pharmacokinetics
The presence of a fluorine atom in similar compounds has been associated with improved physical, biological, and environmental properties . Fluorinated compounds often exhibit enhanced stability and bioavailability due to the strong electron-withdrawing nature of the fluorine atom .
Result of Action
Similar compounds have shown promising results in various biological applications, including antimicrobial activity and potential use as imaging agents .
Action Environment
The action environment can significantly influence the efficacy and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and stability. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, associated with similar compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound might be stable and effective under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-10-5-6-18-9-13(17-15(18)7-10)11-3-4-14(19-2)12(16)8-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMWPBAZEMBTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815549.png)

![N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5815561.png)

![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5815565.png)
![1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B5815573.png)

![2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5815598.png)
![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5815608.png)

![4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5815624.png)

